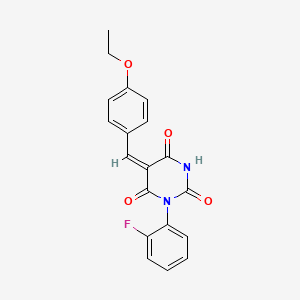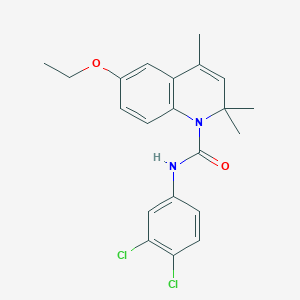
(5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-ethoxybenzaldehyde with 1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to complete the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of pyrimidine compounds are often explored for their potential as drug candidates. The compound’s ability to interact with specific enzymes or receptors makes it a promising candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- (5E)-5-(4-methoxybenzylidene)-1-(2-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(4-hydroxybenzylidene)-1-(2-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
Compared to similar compounds, (5E)-5-(4-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione may exhibit unique properties due to the presence of the ethoxy and fluorophenyl groups. These functional groups can influence the compound’s reactivity, stability, and biological activity, making it distinct from other pyrimidine derivatives.
属性
分子式 |
C19H15FN2O4 |
|---|---|
分子量 |
354.3 g/mol |
IUPAC 名称 |
(5E)-5-[(4-ethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15FN2O4/c1-2-26-13-9-7-12(8-10-13)11-14-17(23)21-19(25)22(18(14)24)16-6-4-3-5-15(16)20/h3-11H,2H2,1H3,(H,21,23,25)/b14-11+ |
InChI 键 |
YRGYDMQHZRWFOE-SDNWHVSQSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
规范 SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide](/img/structure/B11652679.png)
![2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652705.png)

![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652718.png)
![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)

![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652751.png)
![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)
![(2-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11652764.png)
![Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate](/img/structure/B11652767.png)
